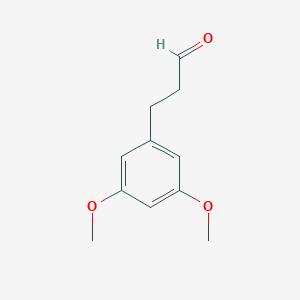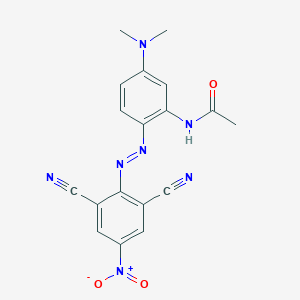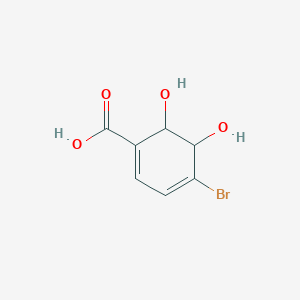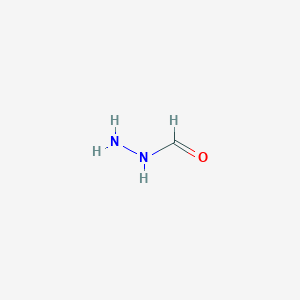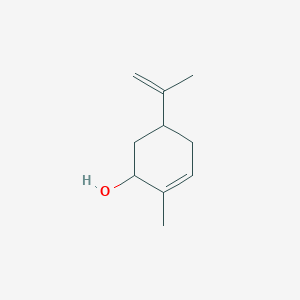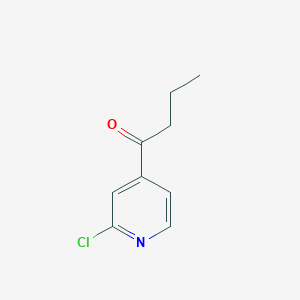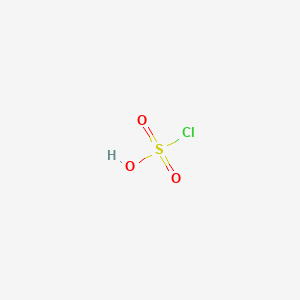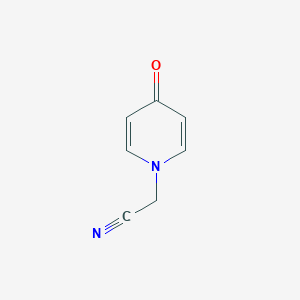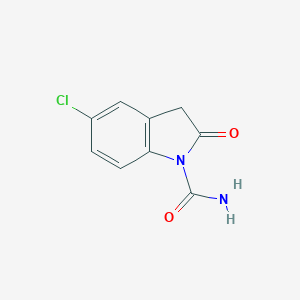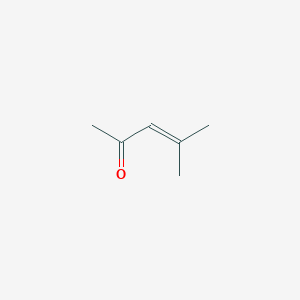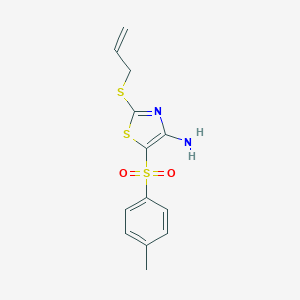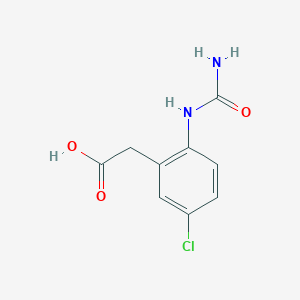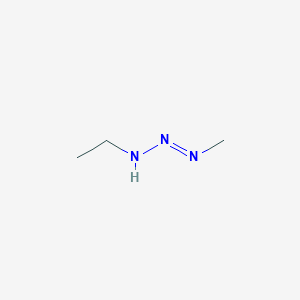
1-Ethyl-3-methyltriazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyltriazene (EMT) is a chemical compound that belongs to the family of triazenes. It is a yellowish liquid with a pungent odor and has been widely used in scientific research for its unique properties. EMT is highly reactive and can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry.
Scientific Research Applications
1-Ethyl-3-methyltriazene has been widely used in scientific research for its unique properties. It is a highly reactive molecule that can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene has been used to study the mechanism of action of various drugs and enzymes. It has also been used to study the structure and function of DNA and RNA.
Mechanism Of Action
1-Ethyl-3-methyltriazene is a highly reactive molecule that can undergo various chemical reactions. It can react with nucleophiles such as amino acids, nucleotides, and proteins. 1-Ethyl-3-methyltriazene can also undergo hydrolysis to form a diazonium ion, which can react with various nucleophiles. The reaction of 1-Ethyl-3-methyltriazene with nucleophiles can lead to the formation of adducts, which can be used to study the structure and function of biomolecules.
Biochemical And Physiological Effects
1-Ethyl-3-methyltriazene has been shown to have various biochemical and physiological effects. It can induce DNA damage and inhibit DNA synthesis. 1-Ethyl-3-methyltriazene has also been shown to inhibit the activity of various enzymes, including ribonuclease and alkaline phosphatase. 1-Ethyl-3-methyltriazene can also induce cell death by apoptosis.
Advantages And Limitations For Lab Experiments
1-Ethyl-3-methyltriazene has several advantages for lab experiments. It is a highly reactive molecule that can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene can be used to study the structure and function of biomolecules, and it can also be used to induce DNA damage and inhibit DNA synthesis. However, 1-Ethyl-3-methyltriazene has some limitations. It is a highly toxic compound that can be dangerous to handle. 1-Ethyl-3-methyltriazene can also react with other chemicals in the lab, leading to unwanted reactions.
Future Directions
There are several future directions for the study of 1-Ethyl-3-methyltriazene. One area of research is the development of new synthetic methods for 1-Ethyl-3-methyltriazene. Another area of research is the study of the mechanism of action of 1-Ethyl-3-methyltriazene on biomolecules. 1-Ethyl-3-methyltriazene can also be used to study the structure and function of RNA, which is an area of research that is still relatively unexplored. Additionally, 1-Ethyl-3-methyltriazene can be used to develop new drugs that target specific biomolecules.
Conclusion
1-Ethyl-3-methyltriazene is a highly reactive molecule that has been widely used in scientific research for its unique properties. It can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene has been used to study the mechanism of action of various drugs and enzymes, as well as the structure and function of DNA and RNA. Despite its limitations, 1-Ethyl-3-methyltriazene has several advantages for lab experiments. There are also several future directions for the study of 1-Ethyl-3-methyltriazene, including the development of new synthetic methods and the study of its mechanism of action on biomolecules.
Synthesis Methods
1-Ethyl-3-methyltriazene can be synthesized through the reaction of ethyl diazoacetate and methyl hydrazine. The reaction takes place in the presence of a catalyst such as palladium on carbon or copper (I) chloride. The resulting product is then purified through distillation or chromatography to obtain pure 1-Ethyl-3-methyltriazene.
properties
CAS RN |
118398-99-5 |
|---|---|
Product Name |
1-Ethyl-3-methyltriazene |
Molecular Formula |
C3H9N3 |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
N-(methyldiazenyl)ethanamine |
InChI |
InChI=1S/C3H9N3/c1-3-5-6-4-2/h3H2,1-2H3,(H,4,5) |
InChI Key |
JPDFQGLVHBSJAS-UHFFFAOYSA-N |
SMILES |
CCNN=NC |
Canonical SMILES |
CCNN=NC |
Other CAS RN |
118398-99-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




